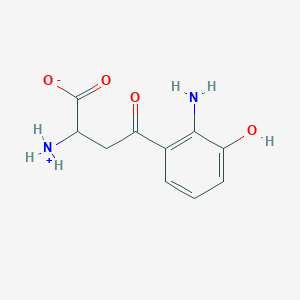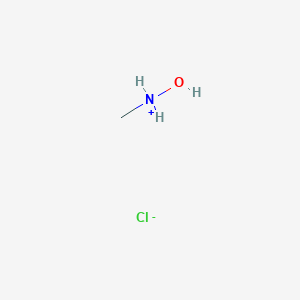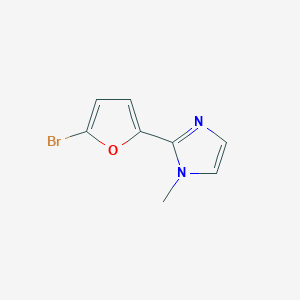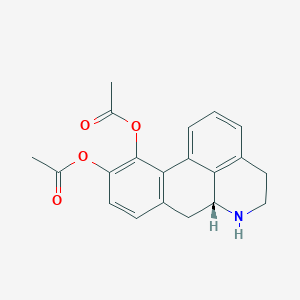
3-羟基喹啉酮
描述
3-Hydroxykynurenine (3-HK) is a tryptophan metabolite. It is a chromophore or hydrophilic yellow compound present in the lens of the eye . It is synthesized from kynurenine by the action of the enzyme kynurenine 3-monooxygenase (KMO) .
Synthesis Analysis
The structures of 3-HK were confirmed through total synthesis . It is synthesized and purified as a primate lens ultraviolet filter . The concentrations present in the cortex of the lens remained constant with age .
Molecular Structure Analysis
3-HK has a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol . It is a hydroxykynurenine that is kynurenine substituted by a hydroxy group at position 3 .
Chemical Reactions Analysis
3-HK is involved in the tryptophan pathway, where it influences molecular processes critical to healthy aging including immune signaling, redox homeostasis, and energy production . It also fosters copper-dependent alpha-crystallin cross-linking .
Physical And Chemical Properties Analysis
3-HK is a hydroxykynurenine that is kynurenine substituted by a hydroxy group at position 3 . It has a role as a human metabolite . It is a natural product found in Eremothecium ashbyi, Euglena gracilis, and Saccharomyces cerevisiae .
科学研究应用
Neurotransmitter Analysis
3-Hydroxykynurenine (3-HK or 3-HKyn) is a metabolite in the kynurenine pathway, the major route of tryptophan degradation in mammals . It has been used in the analysis of neurotransmitters, with an ALEXYS Neurotransmitter Analyzer being used for fast and efficient analysis . The compound is eluting within 10 minutes and could be detected down to a (calculated) detection limit of 0.4 nM .
Heat Shock Protein Ligand
Research has shown that 3-Hydroxykynurenine can act as a potential ligand for Hsp70 proteins . This interaction has been studied in relation to its effects on Drosophila memory after heat shock . The binding energy of 3-HK dimer is -9.4 kcal/mol, and its orientation within the active site is close to that of ATP .
Neurodegenerative Diseases
3-Hydroxykynurenine plays a significant role in age-related neurodegenerative diseases (NDD) and neurological disorders provoked by acute stress . Its accumulation and oxidative auto-dimerization lead to oxidative stress development, which is manifested in NDD .
Oxidative Stress
In moderate concentrations, 3-Hydroxykynurenine is a lipid peroxidation inhibitor . However, its accumulation and oxidative auto-dimerization lead to oxidative stress development . This is manifested in age-related neurodegenerative diseases and neurological disorders provoked by acute stress .
Huntington’s Disease Model
The Drosophila cardinal (cd1) mutant with 3-HK excess has been used as a model for Huntington’s disease . This model manifests severe defects of short-term memory after heat shock applied either in adults or at the prepupal stage .
Mosquito Larvicide Target
3-Hydroxykynurenine has been studied in the context of mosquito larvicides . The compound’s biochemical evolution has been examined to gain an understanding of its potential as a potent target of mosquito larvicides .
作用机制
Target of Action
3-Hydroxykynurenine (3-HK) primarily targets kainate receptors . These receptors are a type of glutamate receptor which plays a crucial role in the central nervous system. 3-HK also acts as an agonist for the aryl hydrocarbon receptor (AhR) and G-protein-coupled receptor 35 (GPR35) .
Mode of Action
3-HK, a metabolite produced through host tryptophan metabolism, has no direct antibacterial activity but enhances host survival by restricting bacterial expansion in macrophages through a systemic mechanism that targets kainate-sensitive glutamate receptors . This interaction modulates immunity and has important implications for the coordination between the immune and nervous systems in pathological conditions .
Biochemical Pathways
3-HK is an intermediate metabolite in the kynurenine pathway , where tryptophan is oxidized to NAD+ . This pathway connects quinolinic acid to tryptophan . The conversion of kynurenine to 3-HK is catalyzed by the enzyme kynurenine 3-monooxygenase (KMO) .
Pharmacokinetics
The pharmacokinetics of 3-HK have been studied in the context of major depressive disorder. Serum levels of 3-HK were found to be significantly increased in patients with adolescent major depressive disorder (AMDD), suggesting that 3-HK levels could be a contributing factor to AMDD .
Result of Action
The action of 3-HK results in enhanced host survival by restricting bacterial expansion in macrophages . In the context of bacterial infection, 3-HK treatment repressed bacterial expansion by two orders of magnitude, similar to the antibiotic ciprofloxacin . In addition, 3-HK disrupts TCA cycle function in human colon cancer cells, leading to changes in the levels of various metabolites .
Action Environment
The action of 3-HK can be influenced by environmental factors. For instance, the levels of 3-HK and other metabolites in the kynurenine pathway can be disrupted under conditions of stress, such as in the case of major depressive disorder . These disruptions can disturb neurotransmitter homeostasis and contribute to depressive symptoms
安全和危害
未来方向
The kynurenine pathway (KP) plays a critical role in generating cellular energy in the form of nicotinamide adenine dinucleotide (NAD+) . Because energy requirements are substantially increased during an immune response, the KP is a key regulator of the immune system . Novel therapeutic approaches targeting the KP are being discussed .
属性
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862009 | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxykynurenine | |
CAS RN |
484-78-6, 2147-61-7 | |
| Record name | 3-Hydroxykynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxykynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxykynurenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-DL-kynurenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYKYNURENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-hydroxykynurenine (3OHKyn) readily reacts with proteins, particularly those found in the human lens, leading to several downstream effects. This reaction involves the amino groups of proteins, including lysine residues. []
A:
- Spectroscopic Data: 3OHKyn exhibits a characteristic absorption spectrum with a peak near 365 nm. [] Its oxidation product, xanthommatin, has an absorption peak over 400 nm. [] 3OHKyn can also form fluorescent products upon reaction with proteins or other compounds. [, ]
ANone: 3OHKyn exhibits varying stability depending on the surrounding conditions:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)




![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)




![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
